molecular formula C20H25NO11 B13702239 2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No.: B13702239
M. Wt: 455.4 g/mol
InChI Key: ZAZPQJAJSIUIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate (CAS: 229977-57-5), also referred to as MAC GLUCURONIDE LINKER-2, is a chemically modified glucuronide derivative. Its structure comprises:

  • A β-D-glucopyranosiduronate core with acetyl groups at the 2, 3, and 4 positions.
  • A methyl ester at the C6 carboxyl group.
  • A 2-amino-4-(hydroxymethyl)phenyl aglycone moiety .

This compound is likely designed for applications in prodrug synthesis or targeted drug delivery, leveraging glucuronidation—a common detoxification pathway in mammals—to enhance solubility or enable site-specific enzymatic activation. The acetyl groups serve as protective moieties, which can be hydrolyzed under physiological or basic conditions to reveal free hydroxyl groups for further functionalization .

Properties

Molecular Formula

C20H25NO11

Molecular Weight

455.4 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3

InChI Key

ZAZPQJAJSIUIEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linker-2 involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of MAC glucuronide linker-2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The production process is designed to be efficient and scalable to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Acetyl Group Deprotection

The triacetylated glucuronide moiety undergoes deprotection under basic or nucleophilic conditions. This reaction is critical for generating free hydroxyl groups for further functionalization:

Reaction Type Conditions Outcome
Saponification0.1 M NaOH in MeOH/H<sub>2</sub>O (1:1), 25°CSelective removal of acetyl groups to yield free glucuronic acid derivatives .
Enzymatic cleavageβ-Glucuronidase (pH 5.0, 37°C)Hydrolysis of the glucuronide bond, releasing the phenolic aglycone .

The choice of deprotection method depends on the stability of the amino and hydroxymethyl groups. Prolonged basic conditions may lead to side reactions at the hydroxymethyl position.

Amino Group Reactivity

The aromatic amino group participates in electrophilic substitution and conjugation reactions:

  • Acylation : Reacts with activated esters (e.g., NHS esters) to form stable amide bonds.

  • Diazotization : Forms diazonium salts under acidic NaNO<sub>2</sub> conditions, enabling coupling with electron-rich aromatics.

Key Finding : Modifications at the amino position enhance binding affinity to biological targets like enzymes, making it valuable for prodrug design .

Hydroxymethyl Oxidation

The hydroxymethyl (-CH<sub>2</sub>OH) group is oxidizable to a carboxylic acid (-COOH) using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or TEMPO/NaOCl:

Oxidizing Agent Conditions Yield
TEMPO/NaOClH<sub>2</sub>O, 0°C, 2 h85–90%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Acetone, 25°C, 4 h70–75%

This oxidation expands applications in synthesizing uronic acid derivatives for bioconjugation .

Glycosidic Bond Cleavage

The beta-D-glucuronide bond is susceptible to acid-catalyzed hydrolysis:

Acid Conditions Byproducts
HCl (1 M)MeOH, reflux, 6 hAcetic acid, methyl glucuronate
TFA (0.5 M)DCM, 25°C, 12 hMinimal decomposition

Enzymatic cleavage via β-glucuronidase is preferred for biological systems due to higher specificity .

Radical Bromination

Under light-induced radical conditions, the compound undergoes bromination at the benzylic position (hydroxymethyl group):

Reagent Conditions Product Yield
NBSCCl<sub>4</sub>, hv, 2 h4-(Bromomethyl)-2-aminophenyl derivative58%
Br<sub>2</sub>CHCl<sub>3</sub>, 40°CComplex mixture (multiple brominations)26%

This reaction parallels decarboxylative halogenation mechanisms observed in silver salt-mediated systems .

Stability Considerations

  • Thermal Degradation : Decomposition occurs above 60°C, forming acetic anhydride and phenolic byproducts.

  • pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 9) conditions .

Mechanism of Action

The mechanism of action of MAC glucuronide linker-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Glucopyranosiduronate Derivatives

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and related glucopyranosiduronates:

Compound Name Substituents on Aromatic Ring Protecting Groups Anomeric Configuration Molecular Weight (g/mol) Key Applications/Properties
Target Compound 2-Amino-4-(hydroxymethyl)phenyl 2,3,4-tri-O-acetyl β-D ~455.37 (calculated*) Prodrug linker, enzymatic activation
4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic acid 4-(2-Aminoethyl)phenyl None (free hydroxyls) β-D 313.31 Potential metabolite or biosynthetic intermediate
Methyl 4-O-methyl-α-D-glucopyranuronate Methyl (at C4) None (methyl at C4) α-D 234.21 (calculated*) Model for aldobiouronic acid studies
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 4-Formylphenyl 2,3,4,6-tetra-O-acetyl β-D 454.40 Precursor for antioxidant derivatives

Note: Molecular weights are calculated based on structural formulas where explicit data are unavailable in evidence.

Key Comparative Insights

Protecting Groups and Reactivity
  • The target compound’s tri-O-acetyl groups enhance lipophilicity compared to unprotected derivatives (e.g., 4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic acid ), facilitating membrane permeability. However, it is less lipophilic than tetra-O-acetyl analogs (e.g., 4-formylphenyl derivative ), which may influence tissue distribution.
  • Acetyl groups are labile under basic or enzymatic conditions, making the target compound suitable for controlled release applications. In contrast, benzyl or methyl protections (e.g., in methyl 4-O-methyl-α-D-glucopyranuronate ) require harsher conditions for deprotection, limiting their utility in prodrug design.
Substituent Effects on Bioactivity
  • The 2-amino-4-(hydroxymethyl)phenyl group in the target compound provides both amino and hydroxymethyl functional groups, enabling hydrogen bonding or covalent conjugation with drug molecules. This contrasts with the 4-formylphenyl group in , which is electrophilic and reactive toward nucleophiles (e.g., in Schiff base formation).
  • The β-D configuration in the target compound mirrors natural glucuronides, ensuring compatibility with endogenous β-glucuronidase enzymes for targeted activation . Alpha-configured analogs (e.g., ) are less likely to interact efficiently with these enzymes.

Biological Activity

2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic compound with significant biological implications. This compound, also known as a β-glucuronide linker, has garnered attention for its potential applications in drug delivery systems and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C20H25NO11
  • Molecular Weight : 455.42 g/mol
  • IUPAC Name : Methyl 3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate

The biological activity of 2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is primarily attributed to its ability to act as a glucuronide linker. This property allows it to facilitate the conjugation of drugs to glucuronic acid, enhancing their solubility and bioavailability. The compound may also influence various cellular pathways through the modulation of glucuronidation processes.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit potent antitumor activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines by arresting the cell cycle and activating pro-apoptotic pathways .
  • Enzyme Interaction : The compound is suggested to interact with various enzymes involved in drug metabolism and detoxification processes. This interaction can enhance the therapeutic index of co-administered drugs by modulating their pharmacokinetics.
  • Bio-conjugation Applications : As a β-glucuronide linker, this compound is valuable in the development of antibody-drug conjugates (ADCs). Its ability to form stable linkages with therapeutic agents enables targeted delivery to cancer cells while minimizing systemic toxicity .

Table 1: Antitumor Activity Comparison

CompoundCell LineInhibition Rate (%)IC50 (μM)
IMB-1406A549100.078.99
IMB-1406HepG299.986.92
SunitinibA549100.0210.36
SunitinibHepG298.617.60

Note: Data adapted from studies on structurally similar compounds demonstrating significant inhibition rates against various cancer cell lines .

Q & A

Q. What are the key synthetic strategies for preparing 2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, and how do protecting groups influence regioselectivity?

The synthesis typically involves sequential glycosylation and acetylation steps. A common approach is the use of trichloroacetimidate donors for glycosidic bond formation, as seen in analogous glucuronide syntheses . Regioselectivity is controlled by temporary protecting groups (e.g., benzyl, acetyl) on the hydroxyl groups of the glucuronic acid moiety. For example, acetyl groups at the 2,3,4-positions prevent unwanted side reactions during coupling, while a methyl ester at the uronic acid carboxyl group stabilizes the structure during purification . The amino-hydroxymethylphenyl group is introduced via nucleophilic substitution or Mitsunobu reactions after deprotection of the anomeric position.

Q. How is the stereochemical purity of the glucopyranosiduronate core validated experimentally?

Stereochemical integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include:

  • ¹H NMR : Coupling constants (J values) for anomeric protons (e.g., J ~7–8 Hz for β-configuration) .
  • ¹³C NMR : Chemical shifts for acetylated carbons (δ ~20–22 ppm for methyl groups, 169–171 ppm for carbonyls) .
    X-ray crystallography may also be employed for absolute configuration confirmation, as demonstrated for structurally related tetra-O-acetyl glucopyranosides .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound, particularly in minimizing side products?

Quantum chemical calculations (e.g., density functional theory) predict transition states and identify competing reaction pathways. For example, ICReDD’s reaction path search methods can model glycosylation steps to determine energy barriers for α- vs. β-anomer formation, guiding experimental conditions (e.g., solvent polarity, catalyst selection) to favor the desired product . Computational workflows also analyze steric and electronic effects of protecting groups, reducing trial-and-error in optimizing regioselectivity .

Q. What analytical challenges arise in characterizing the amino-hydroxymethylphenyl moiety, and how are they addressed?

The amino group’s basicity can interfere with mass spectrometry (MS) ionization. Derivatization with trifluoroacetic anhydride improves MS sensitivity by converting the amine to a neutral species . For chromatographic separation, hydrophilic interaction liquid chromatography (HILIC) is preferred over reverse-phase methods due to the compound’s high polarity . Conflicting NMR data (e.g., overlapping signals for acetyl and aromatic protons) may require 2D techniques like COSY or HSQC to resolve .

Q. How do structural modifications (e.g., deacetylation or hydrolysis of the methyl ester) impact biological activity, and what methodologies assess these effects?

Controlled deacetylation (e.g., using ammonia/methanol) generates free hydroxyl groups for functional studies. Enzymatic hydrolysis of the methyl ester (e.g., esterases) mimics in vivo metabolism . Bioactivity is tested via:

  • Surface plasmon resonance (SPR) : Binding affinity to target proteins (e.g., glycosaminoglycan-binding enzymes).
  • Cell-based assays : Anti-inflammatory or antioxidant activity, with structure-activity relationships (SAR) mapped against derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

Yield variations often stem from differences in glycosylation efficiency. Critical factors include:

  • Donor reactivity : Trichloroacetimidate donors generally outperform thioglycosides in anhydrous conditions but are sensitive to moisture .
  • Catalyst selection : Boron trifluoride etherate vs. trimethylsilyl triflate—the latter may reduce side reactions in polar aprotic solvents .
    A systematic comparison of reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) can identify optimal conditions .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structural assignments?

Crystal packing forces can distort bond angles or conformations, leading to minor discrepancies in torsion angles versus solution-state structures . For example, acetyl group orientations may differ due to intermolecular interactions in the solid state. Cross-validation with rotational echo double resonance (REDOR) NMR or molecular dynamics simulations reconciles these differences .

Methodological Best Practices

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Use gradients of ethyl acetate/hexane (for acetylated intermediates) or methanol/dichloromethane (for polar derivatives) .
  • Recrystallization : Ethanol/water mixtures effectively remove hydrophilic byproducts .
  • HPLC : Semi-preparative C18 columns with 0.1% formic acid in mobile phases enhance resolution for final purity validation (>95%) .

Q. How can researchers ensure reproducibility in glycosylation reactions for scale-up studies?

  • Strict anhydrous conditions : Molecular sieves (3Å) and argon sparging prevent donor decomposition .
  • In-line monitoring : ReactIR tracks imidate donor consumption in real time, enabling precise reaction quenching .
  • Quality control : Intermediate analysis via LC-MS after each step minimizes batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.